2,4-Diaminobenzotrifluoride 2,4-Diaminobenzotrifluoride
Brand Name: Vulcanchem
CAS No.: 17139-64-9
VCID: VC7906688
InChI: InChI=1S/C7H7F3N2/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3H,11-12H2
SMILES: C1=CC(=C(C=C1N)N)C(F)(F)F
Molecular Formula: C7H7F3N2
Molecular Weight: 176.14 g/mol

2,4-Diaminobenzotrifluoride

CAS No.: 17139-64-9

Cat. No.: VC7906688

Molecular Formula: C7H7F3N2

Molecular Weight: 176.14 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diaminobenzotrifluoride - 17139-64-9

Specification

CAS No. 17139-64-9
Molecular Formula C7H7F3N2
Molecular Weight 176.14 g/mol
IUPAC Name 4-(trifluoromethyl)benzene-1,3-diamine
Standard InChI InChI=1S/C7H7F3N2/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3H,11-12H2
Standard InChI Key ZCTYGKMXWWDBCB-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N)N)C(F)(F)F
Canonical SMILES C1=CC(=C(C=C1N)N)C(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular and Electronic Configuration

The IUPAC name for 2,4-diaminobenzotrifluoride is 4-(trifluoromethyl)benzene-1,2-diamine, reflecting the substituents' positions on the benzene ring . Key structural features include:

  • Trifluoromethyl group: Positioned at the 4-position, the -CF₃ group introduces strong electron-withdrawing effects, influencing the compound's electronic distribution and reactivity.

  • Amino groups: Located at the 1- and 2-positions, these groups enable participation in condensation and coordination reactions.

The SMILES notation C1=CC(=C(C=C1C(F)(F)F)N)N and InChIKey RQWJHUJJBYMJMN-UHFFFAOYSA-N provide unambiguous representations of its structure . Computational analyses predict a planar aromatic system with intramolecular hydrogen bonding between the amino groups and adjacent electronegative atoms .

Table 1: Computed Molecular Properties of 2,4-Diaminobenzotrifluoride

PropertyValueSource
Molecular Weight176.14 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds0
Topological Polar Surface52 Ų

Synthesis and Purification

Challenges in Purification

The compound’s high polarity and tendency to form hydrogen bonds necessitate advanced purification techniques:

  • Solvent Extraction: Toluene or dichloromethane isolates the product from aqueous acidic mixtures .

  • Chromatography: Silica gel chromatography resolves byproducts arising from incomplete reduction or oxidation.

Physicochemical Properties and Stability

Thermal and Oxidative Stability

2,4-Diaminobenzotrifluoride exhibits remarkable thermal stability when treated with alkaline additives. Studies on similar aminobenzotrifluorides demonstrate that adding 0.5% by weight of a base (e.g., sodium carbonate) prevents resinification at temperatures up to 160°C for several days . Without stabilization, decomposition occurs within 1.5 hours at 120°C .

Table 2: Stability Profile Under Thermal Stress

ConditionOutcomeSource
150–160°C + 0.5% baseNo decomposition over 5 days
120°C (unstabilized)Resinification after 1.5 hours

Solubility and Reactivity

The compound is miscible with polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in water . Its amino groups undergo electrophilic substitution, enabling reactions such as:

  • Diazotization: Formation of azo dyes for pigments.

  • Schiff Base Formation: Coordination with aldehydes for polymer crosslinking.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

2,4-Diaminobenzotrifluoride is a precursor to antifolate agents and kinase inhibitors. Its trifluoromethyl group enhances bioavailability and metabolic stability in drug candidates .

Polymer Chemistry

Incorporating the compound into polyimides or epoxy resins improves thermal resistance and dielectric properties. For example, polybenzimidazoles derived from fluorinated diamines exhibit glass transition temperatures exceeding 300°C.

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